

Spectroscopic Profile of Lagotisoide D: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Lagotisoide D**, an iridoid glycoside isolated from Lagotis yunnanensis. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Chemical Structure and Properties

Lagotisoide D is chemically identified as 6-O- α -L-(4"-O-E-3"',4"'-dimethoxycinnamoyl)rhamnopyranosylcatalpol.

Property	Value
Molecular Formula	C32H42O17
Molecular Weight	698.24 g/mol
Appearance	Amorphous Powder
Optical Rotation	[α]D ²⁰ -168.5° (c 0.345, MeOH)

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Lagotisoide D**.



Mass Spectrometry (MS)

High-resolution mass spectrometry was utilized to determine the elemental composition and molecular weight of **Lagotisoide D**.

lon	m/z (found)	m/z (calculated)	Formula
[M+Na]+	698.2449	698.2422	C32H42O17Na

Key Fragmentation Data (EI-MS):

m/z	Relative Intensity (%)	Fragment
683	2.5	[M]+
638	10.5	[M – 2 × OCH ₃] ⁺
325	4.8	
207	8.8	[CH(OMe)CH=CH-COOH-1]+
147	100	
80	3.4	_

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in Lagotisoide D.

Wavenumber (cm ⁻¹)	Functional Group
3375	O-H (hydroxyl) stretching
1710	C=O (α,β-unsaturated ester) stretching
1635	C=C (alkene) stretching
1598, 1508	C=C (aromatic ring) stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy



The ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively.

Table 1: ¹H NMR Spectroscopic Data for Lagotisoide D (500 MHz, CDCl³)



Position	δΗ (ррт)	Multiplicity	J (Hz)
1	5.08	d	8.9
3	6.38	dd	6.0, 1.8
4	5.06	dd	6.0, 5.0
5	2.43	m	
6	4.03	dd	8.0, 2.0
7	-	-	-
8	-	-	-
9	2.56	dd	9.2, 8.0
10	3.81	d	13.2
1'	-	-	-
2'	-	-	-
3'	3.41	dd	9.1, 8.0
4'	-	-	-
5'	3.31	m	
6'	3.90	dd	12.0, 2.0
1"	-	-	-
2"	-	-	-
3"	-	-	-
4"	5.12	t	10.0
5"	3.66	m	
6"	-	-	-
1""	-	-	-
2""	-	-	-



3'''	-	-	-
4'''	-	-	-
5'''	7.18	dd	8.4, 1.9
6'''	-	-	-
7'''	-	-	-
8'''	-	-	-
3'''-OMe	3.85	S	
4'''-OMe	3.86	S	_
			·

Table 2: ¹³C NMR Spectroscopic Data for Lagotisoide D (125 MHz, CDCl₃)



1 95.6 3 142.7 4 110.2 5 45.9 6 82.5 7 61.2 8 62.8 9 48.7 10 69.1 1' 99.1 2' 72.3 3' 74.5 4' 71.2 5' 72.8 6' 63.5 1" 100.2 2" 71.8 3" 71.5	Position	δC (ppm)
4 110.2 5 45.9 6 82.5 7 61.2 8 62.8 9 48.7 10 69.1 1' 99.1 2' 72.3 3' 74.5 4' 71.2 5' 72.8 6' 63.5 1" 100.2 2" 71.8 3" 71.5	1	95.6
5 45.9 6 82.5 7 61.2 8 62.8 9 48.7 10 69.1 1' 99.1 2' 72.3 3' 74.5 4' 71.2 5' 72.8 6' 63.5 1" 100.2 2" 71.8 3" 71.5	3	142.7
6 82.5 7 61.2 8 62.8 9 48.7 10 69.1 1' 99.1 2' 72.3 3' 74.5 4' 71.2 5' 72.8 6' 63.5 1" 100.2 2" 71.8 3" 71.5	4	110.2
7 61.2 8 62.8 9 48.7 10 69.1 1' 99.1 2' 72.3 3' 74.5 4' 71.2 5' 72.8 6' 63.5 1" 100.2 2" 71.8 3" 71.5	5	45.9
8 62.8 9 48.7 10 69.1 1' 99.1 2' 72.3 3' 74.5 4' 71.2 5' 72.8 6' 63.5 1" 100.2 2" 71.8 3" 71.5	6	82.5
9 48.7 10 69.1 1' 99.1 2' 72.3 3' 74.5 4' 71.2 5' 72.8 6' 63.5 1" 100.2 2" 71.8 3" 71.5	7	61.2
10 69.1 1' 99.1 2' 72.3 3' 74.5 4' 71.2 5' 72.8 6' 63.5 1" 100.2 2" 71.8 3" 71.5	8	62.8
1' 99.1 2' 72.3 3' 74.5 4' 71.2 5' 72.8 6' 63.5 1" 100.2 2" 71.8 3" 71.5	9	48.7
2' 72.3 3' 74.5 4' 71.2 5' 72.8 6' 63.5 1" 100.2 2" 71.8 3" 71.5	10	69.1
3' 74.5 4' 71.2 5' 72.8 6' 63.5 1" 100.2 2" 71.8 3" 71.5	1'	99.1
4' 71.2 5' 72.8 6' 63.5 1" 100.2 2" 71.8 3" 71.5	2'	72.3
5' 72.8 6' 63.5 1" 100.2 2" 71.8 3" 71.5	3'	74.5
6' 63.5 1" 100.2 2" 71.8 3" 71.5	4'	71.2
1" 100.2 2" 71.8 3" 71.5	5'	72.8
2" 71.8 3" 71.5	6'	63.5
3" 71.5	1"	100.2
	2"	71.8
A" 7.4.1	3"	71.5
4	4"	74.1
5" 69.8	5"	69.8
6" 18.2	6"	18.2
1"" 127.3	1'''	127.3
2"" 111.2	2'''	111.2



3'''	149.5
4'''	151.8
5'''	123.1
6'''	110.1
7'''	145.2
8'''	115.9
9'''	167.1
3'''-OMe	56.1
4'''-OMe	56.2

Experimental Protocols Plant Material and Extraction

The whole plants of Lagotis yunnanensis were collected and dried. The dried plant material (8 kg) was extracted with 95% ethanol at room temperature. The combined extracts were concentrated under reduced pressure to yield a residue. This residue was then suspended in water and partitioned successively with chloroform and n-butanol.

Isolation of Lagotisoide D

The n-butanol extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions were collected and further purified by repeated silica gel chromatography and preparative high-performance liquid chromatography (HPLC) to afford pure **Lagotisoide D**.

Spectroscopic Analysis

- NMR spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts (δ) are reported in ppm with TMS as the internal standard, and coupling constants (J) are in Hz.
- MS spectra were obtained on a VG Autospec-3000 mass spectrometer.

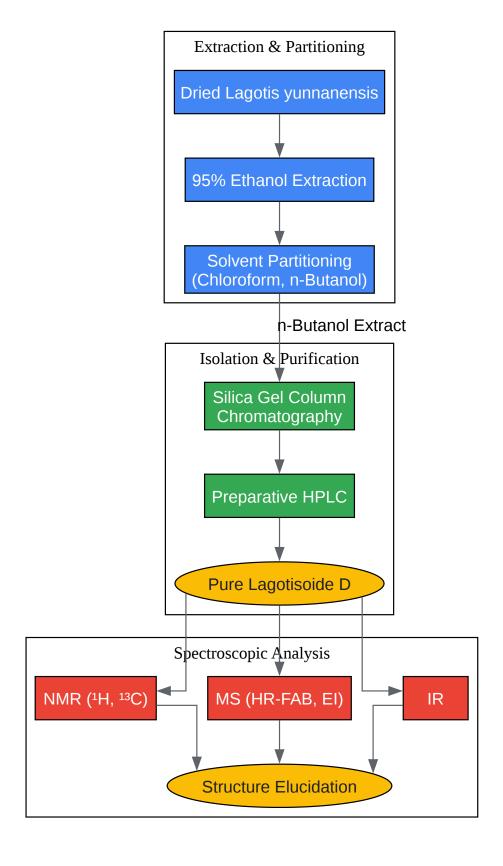


- IR spectra were recorded on a Bio-Rad FTS-135 spectrometer with KBr pellets.
- Optical rotation was measured with a Horiba SEPA-300 polarimeter.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of **Lagotisoide D**.





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